(4-Benzylpiperidin-1-yl)(6-methylimidazo[1,2-a]pyridin-2-yl)methanone
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Overview
Description
4-BENZYL-1-{6-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERIDINE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZYL-1-{6-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERIDINE typically involves multi-step reactions starting from readily available precursors. Common synthetic strategies include condensation reactions, multicomponent reactions, and oxidative coupling .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-BENZYL-1-{6-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERIDINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
4-BENZYL-1-{6-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERIDINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-BENZYL-1-{6-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERIDINE involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine analogues: These compounds share a similar core structure and have been studied for their biological activities.
Pyrimido[1,2-a]benzimidazoles: Another class of compounds with a fused bicyclic structure, known for their medicinal chemistry applications.
Uniqueness
4-BENZYL-1-{6-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERIDINE is unique due to its specific substitution pattern and the presence of both benzyl and piperidine groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C21H23N3O |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(6-methylimidazo[1,2-a]pyridin-2-yl)methanone |
InChI |
InChI=1S/C21H23N3O/c1-16-7-8-20-22-19(15-24(20)14-16)21(25)23-11-9-18(10-12-23)13-17-5-3-2-4-6-17/h2-8,14-15,18H,9-13H2,1H3 |
InChI Key |
MXTJXPLWLCJBRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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